molecular formula C12H11F3N4O2S B2865715 2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole CAS No. 2194846-17-6

2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole

Cat. No.: B2865715
CAS No.: 2194846-17-6
M. Wt: 332.3
InChI Key: ZOUMXXJJYAOUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a phenyl group, a sulfonyl group, an azetidine ring, and a 1,2,3-triazole ring . These functional groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring, a 1,2,3-triazole ring, and a trifluoromethyl group attached to a phenyl ring. The exact structure would need to be confirmed through spectroscopic methods such as NMR and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and 1,2,3-triazole rings, as well as the sulfonyl and trifluoromethyl groups. These functional groups could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability.

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of N-sulfonyl-1,2,3-triazoles, closely related to the compound of interest, involves copper-catalyzed azide-alkyne cycloaddition, yielding stable precursors to reactive metallo azavinyl carbenes. These carbenes are pivotal in creating a variety of nitrogen-containing heterocycles through several synthetic transformations including transannulation, cyclopropanations, and insertion reactions, showcasing their versatility in organic synthesis (M. Zibinsky & V. Fokin, 2013). Moreover, the use of sulfonyl azides and terminal alkynes, facilitated by a CuTC catalyst, leads to 1-sulfamoyl-1,2,3-triazoles, which serve as progenitors of rhodium azavinyl carbenes. These intermediates exhibit a broad spectrum of reactivity, enabling asymmetric additions to olefins and contributing to the synthesis of diverse organic molecules (Jeffrey C. Culhane & V. Fokin, 2011).

Biological Activities

1,2,3-Triazole derivatives, including those related to the compound , have shown significant biological importance. For instance, specific derivatives have demonstrated moderate activity against various cancer cell lines, highlighting their potential in medicinal chemistry and drug discovery efforts (Angélica Salinas-Torres et al., 2022). This indicates the compound's relevance in developing new therapeutic agents, particularly those targeting cancer.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated as a potential pharmaceutical compound, given the biological activity of similar compounds .

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2S/c13-12(14,15)9-2-1-3-11(6-9)22(20,21)18-7-10(8-18)19-16-4-5-17-19/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUMXXJJYAOUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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